Methyl 2-oxocyclohex-3-ene-1-carboxylate
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Overview
Description
Methyl 2-oxocyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C8H10O3 It is a derivative of cyclohexene and contains both a ketone and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-oxocyclohex-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methyl chloroformate in the presence of a base such as sodium hydroxide. This reaction yields the desired ester product along with by-products that can be separated through distillation or recrystallization.
Another method involves the Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl-2-butynoate, followed by hydrolysis to obtain the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, and the product is typically purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
Methyl 2-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
Industry: The compound is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of methyl 2-oxocyclohex-3-ene-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The ketone and ester functional groups are key sites for chemical reactions. In biological systems, the compound can interact with enzymes and other proteins, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Methyl 2-oxocyclohex-3-ene-1-carboxylate can be compared with similar compounds such as:
- Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann’s ester)
- Ethyl 6-methyl-2-oxo-3-cyclohexene-1-carboxylate
These compounds share similar structural features but differ in their ester groups and specific reactivity. This compound is unique due to its specific ester group, which influences its reactivity and applications.
Properties
CAS No. |
127943-91-3 |
---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
methyl 2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C8H10O3/c1-11-8(10)6-4-2-3-5-7(6)9/h3,5-6H,2,4H2,1H3 |
InChI Key |
GMNJKBFRLIAEBF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC=CC1=O |
Origin of Product |
United States |
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